Cas no 1398331-98-0 (1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol)

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol is a boronic ester derivative featuring a cyclobutanol-substituted phenyl ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the dioxaborolane group enhances stability and handling under ambient conditions, while the cyclobutanol moiety offers potential for further functionalization. Its well-defined reactivity profile makes it valuable in pharmaceutical and materials science research, particularly for constructing carbon-carbon bonds in sterically demanding systems. The product is typically characterized by high purity and consistent performance in palladium-catalyzed transformations.
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol structure
1398331-98-0 structure
Product Name:1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
CAS No:1398331-98-0
MF:C16H23BO3
MW:274.163025140762
MDL:MFCD18734557
CID:2111671
PubChem ID:71302041
Update Time:2025-06-15

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclobutanol
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
    • (4-(1-Hydroxycyclobutyl)phenyl)boronic acid pinacol ester
    • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
    • ADJDMTWSQDLRRP-UHFFFAOYSA-N
    • 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]cyclobutanol
    • AS-43008
    • DTXSID701156879
    • MFCD18734557
    • AKOS027322167
    • 1398331-98-0
    • DA-29919
    • CS-0139631
    • EN300-322199
    • SCHEMBL15301010
    • 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
    • MDL: MFCD18734557
    • Inchi: 1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-6-12(7-9-13)16(18)10-5-11-16/h6-9,18H,5,10-11H2,1-4H3
    • InChI Key: ADJDMTWSQDLRRP-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)C2(CCC2)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 274.1740248g/mol
  • Monoisotopic Mass: 274.1740248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol Pricemore >>

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Additional information on 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol (CAS No. 1398331-98-0) in Modern Pharmaceutical Research: Synthesis, Applications, and Emerging Trends

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol is a critical intermediate in the development of small molecule therapeutics, with its unique molecular structure enabling novel interactions in biological systems. This compound, identified by its CAS No. 1398331-98-0, represents a pivotal advancement in the field of medicinal chemistry due to its ability to participate in selective chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules targeting metabolic disorders and cancer-related pathways.

As a boronic acid derivative, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol exhibits exceptional reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone technique in pharmaceutical synthesis. This property makes it a preferred building block for the creation of complex drug molecules with high specificity and reduced side effects. The integration of boron-containing functional groups into molecular frameworks has been shown to enhance drug efficacy while minimizing toxicity, a trend increasingly emphasized in the development of next-generation therapeutics.

Recent breakthroughs in targeted drug delivery systems have further underscored the significance of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol. Researchers at the University of California, San Francisco (2023) demonstrated its utility in the design of prodrugs for neurodegenerative diseases, where controlled release mechanisms are critical. The compound's ability to undergo enzymatic cleavage under physiological conditions has opened new avenues for the treatment of conditions like Alzheimer's and Parkinson's, where localized drug action is essential.

The synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol involves a multi-step process that leverages advanced organic chemistry techniques. A 2022 study published in Journal of Medicinal Chemistry described a novel catalytic pathway using palladium-based catalysts, which significantly improved the yield and purity of the compound. This method has since been adopted by several pharmaceutical companies, reflecting the compound's growing importance in industrial applications.

One of the most promising applications of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol is in the development of antineoplastic agents. A 2023 clinical trial reported in Cancer Research highlighted its role in the synthesis of a novel DNA-targeting compound that showed enhanced activity against resistant cancer cell lines. The compound's structural versatility allows for the incorporation of various functional groups, enabling the customization of drugs for specific therapeutic targets.

From a synthetic chemistry perspective, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol exemplifies the power of boron-based intermediates in the creation of complex molecules. Its synthesis typically involves the coupling of aromatic rings with cyclobutane moieties, a process that requires precise control of reaction conditions to avoid side reactions. The use of boronic acid derivatives in such syntheses has been shown to improve the efficiency of multi-step drug development pipelines.

Recent advances in computational drug design have further expanded the potential applications of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol. Machine learning models developed by researchers at MIT (2023) predicted its ability to modulate specific protein-ligand interactions, providing insights into its potential therapeutic targets. These findings have accelerated the screening of compounds for applications in autoimmune diseases and infectious disorders.

The compound's pharmacokinetic profile is another area of active research. A 2024 study in Pharmaceutical Research revealed that its boron-containing structure enhances its stability in biological environments, reducing the need for frequent dosing. This property is particularly valuable in the treatment of chronic conditions where long-acting formulations are preferred.

Looking ahead, the role of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol in personalized medicine is expected to grow. Its structural flexibility allows for the creation of drug conjugates tailored to individual patient profiles, a trend driven by the increasing demand for precision therapies. The integration of boron-based intermediates into such conjugates represents a significant step forward in the field of molecular medicine.

In conclusion, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol (CAS No. 1398331-98-0) stands as a testament to the transformative power of organic chemistry in modern drug discovery. Its unique properties and adaptability make it a cornerstone in the development of innovative therapeutics, with ongoing research poised to unlock even greater potential in the years to come.

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